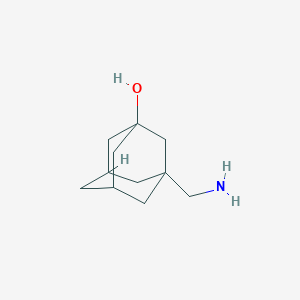
2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide, often involves the reaction of ammonium thiocyanate and aroyl chlorides under specific conditions (Mohebat & Raja, 2015). Another approach includes the ring-opening of oxiranes with thioamide dianions to produce N-thioacyl amino alcohols, leading to compounds with similar benzamide structures (Murai et al., 2005).
Molecular Structure Analysis
The crystal structure and molecular interactions of benzamide derivatives have been explored through X-ray diffraction studies, highlighting the stabilization of crystal structures by hydrogen bonds and π-π interactions (Sharma et al., 2016). These studies provide insights into the molecular geometry and electronic distribution, which are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, including Smiles rearrangement, which can lead to the formation of different structurally related compounds (Anelli et al., 1997). The ability to undergo such transformations indicates the compound's versatile chemical behavior, enabling the synthesis of a wide range of derivatives with potentially useful properties.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular interactions. Studies on compounds like N-(cyano(naphthalen-1-yl)methyl)benzamides have revealed how solid-state properties are determined by these interactions, which can also affect the compound's reactivity and stability (Younes et al., 2020).
Chemical Properties Analysis
The chemical behavior of benzamide derivatives is largely defined by their functional groups, which can participate in a variety of reactions, including nucleophilic substitution and electrophilic addition. For instance, the reactivity towards fluoride ions of certain benzamide compounds showcases their potential as sensors, underscoring the influence of the molecular structure on chemical properties (Younes et al., 2020).
Applications De Recherche Scientifique
Antifungal Properties
Research indicates potential antifungal applications of compounds related to 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide. For instance, certain benzamide derivatives, like 5-(2-amino-1, 3-thiazol-5-yl)-2-hydroxy benzamide, have been synthesized and screened for their antifungal activity (Narayana et al., 2004).
Luminescent Properties and Multi-Stimuli Responsive Behavior
Some derivatives of this compound exhibit unique photoelectric properties. Studies have found that certain benzamide compounds connected to naphthalimide show luminescent behavior in both solutions and solid states and respond to multiple stimuli (Srivastava et al., 2017).
Anti-Fatigue Effects
Research on benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, suggests their potential in anti-fatigue applications. These derivatives have shown significant enhancement in the forced swimming capacity of mice, indicating their potential as anti-fatigue agents (Wu et al., 2014).
Neuroleptic Activity
Benzamides, including those related to this compound, have been studied for their neuroleptic activity. Research demonstrates that certain benzamide compounds can inhibit stereotyped behavior in rats, suggesting potential use in treating psychosis (Iwanami et al., 1981).
Photo-Physical Characteristics
Benzamide derivatives have been explored for their photo-physical properties. Studies indicate that these compounds exhibit excited state intra-molecular proton transfer, leading to single absorption and dual emission characteristics (Padalkar et al., 2011).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Some benzamide compounds have been identified as inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting their potential in cancer therapy (Borzilleri et al., 2006).
Anticonvulsant Activity
Certain benzamide derivatives exhibit potent anticonvulsant activity, offering potential applications in treating seizures (Robertson et al., 1987).
Colorimetric Sensing of Fluoride Anions
Benzamide derivatives have been studied for their ability to sense fluoride anions, with some compounds showing color transitions responsive to fluoride concentrations (Younes et al., 2020).
Anti-Inflammatory Activity
Research has shown that certain benzamide derivatives possess anti-inflammatory properties, offering potential therapeutic applications (Lynch et al., 2006).
Improved Synthesis Processes
Studies have been conducted to improve the synthesis process for benzamide compounds, leading to higher yields and more efficient production methods (Dian, 2010).
Melanoma Cytotoxicity
Benzamide derivatives have been synthesized and tested for their cytotoxicity against melanoma, indicating potential use in targeted cancer therapies (Wolf et al., 2004).
Propriétés
IUPAC Name |
2-amino-N-(1,3-benzodioxol-5-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-11-4-2-1-3-10(11)14(17)16-9-5-6-12-13(7-9)19-8-18-12/h1-7H,8,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRJQMPXDZBFNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357356 |
Source


|
| Record name | 2-Amino-N-(2H-1,3-benzodioxol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
571158-97-9 |
Source


|
| Record name | 2-Amino-N-(2H-1,3-benzodioxol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N-(1,3-dioxaindan-5-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)

![Acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]-](/img/structure/B1269778.png)


![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1269784.png)



